molecular formula C20H30O B12774714 1-(4,6-Diisopropyl-1,1-dimethyl-5-indanyl)-1-propanone CAS No. 6682-62-8

1-(4,6-Diisopropyl-1,1-dimethyl-5-indanyl)-1-propanone

Cat. No.: B12774714
CAS No.: 6682-62-8
M. Wt: 286.5 g/mol
InChI Key: ALMRVRBXLAQTLI-UHFFFAOYSA-N
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Description

1-(4,6-Diisopropyl-1,1-dimethyl-5-indanyl)-1-propanone is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Diisopropyl-1,1-dimethyl-5-indanyl)-1-propanone typically involves multi-step organic reactions. The starting materials might include indane derivatives, which undergo alkylation, acylation, and other functional group transformations under controlled conditions. Common reagents used in these reactions include alkyl halides, acyl chlorides, and catalysts like Lewis acids.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This might include using continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Diisopropyl-1,1-dimethyl-5-indanyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogenation catalysts.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis, particularly in the development of new materials or pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Used in the production of specialty chemicals, polymers, or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(4,6-Diisopropyl-1,1-dimethyl-5-indanyl)-1-propanone depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(4,6-Diisopropyl-1,1-dimethyl-5-indanyl)-1-butanone: Similar structure with an additional carbon in the side chain.

    1-(4,6-Diisopropyl-1,1-dimethyl-5-indanyl)-1-ethanone: Similar structure with a shorter side chain.

    1-(4,6-Diisopropyl-1,1-dimethyl-5-indanyl)-1-methanol: Similar structure with a hydroxyl group instead of a ketone.

Uniqueness

1-(4,6-Diisopropyl-1,1-dimethyl-5-indanyl)-1-propanone is unique due to its specific substitution pattern on the indane core, which might confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

6682-62-8

Molecular Formula

C20H30O

Molecular Weight

286.5 g/mol

IUPAC Name

1-[1,1-dimethyl-4,6-di(propan-2-yl)-2,3-dihydroinden-5-yl]propan-1-one

InChI

InChI=1S/C20H30O/c1-8-17(21)19-15(12(2)3)11-16-14(18(19)13(4)5)9-10-20(16,6)7/h11-13H,8-10H2,1-7H3

InChI Key

ALMRVRBXLAQTLI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C2=C(C=C1C(C)C)C(CC2)(C)C)C(C)C

Origin of Product

United States

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